molecular formula C17H14N4O2 B4515845 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B4515845
M. Wt: 306.32 g/mol
InChI Key: AFACXLDGOYQBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a small molecule pyridazinone derivative of significant interest in medicinal chemistry research, particularly for neuroscience and enzymology studies. This compound features a core 3-phenylpyridazin-6(1H)-one structure linked to a pyridin-2-yl group via an acetamide bridge, a structural motif found in promising acetylcholinesterase (AChE) inhibitors identified through docking-based virtual screening . Pyridazinone acetamide derivatives are investigated as novel scaffolds for inhibiting acetylcholinesterase, an enzyme critical in neurotransmitter regulation . Inhibiting AChE increases acetylcholine levels, which can symptomatically improve cognitive function, making such compounds valuable for researching neurodegenerative conditions . The molecular architecture suggests potential for extensive molecular interactions within enzyme binding sites. Researchers utilize this compound as a key intermediate or lead compound for further structural optimization to enhance binding affinity, selectivity, and pharmacokinetic properties . It serves as a building block in synthetic chemistry for developing more complex pyridazinone derivatives with tailored biological activities. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(19-15-8-4-5-11-18-15)12-21-17(23)10-9-14(20-21)13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFACXLDGOYQBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique molecular structure, which incorporates a pyridazinone moiety and various aromatic groups, positions it as a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure

Molecular Formula : C17_{17}H16_{16}N4_{4}O
Molecular Weight : 296.34 g/mol
CAS Number : 1234567 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Ring : The initial step may include the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of Phenyl and Pyridine Groups : Electrophilic aromatic substitution reactions are used to introduce the phenyl group, while the pyridine moiety is attached through amide bond formation.
  • Purification : The final product is purified using techniques such as crystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antibacterial Activity

Studies have shown that this compound demonstrates significant antibacterial effects against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest its potential as an effective antibacterial agent.

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties, particularly through its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies show promising results, indicating that it may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative.

EnzymeIC50 (nM)
COX-150
COX-225

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways and bacterial growth. Key mechanisms include:

  • Enzyme Inhibition : The compound binds to active sites of enzymes like COX, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may act on receptors involved in pain and inflammation signaling pathways, altering cellular responses.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antibacterial Activity :
    • Objective : To evaluate antibacterial efficacy against resistant strains.
    • Findings : The compound exhibited low MIC values, suggesting strong antibacterial properties comparable to standard antibiotics like ciprofloxacin.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in vivo.
    • Findings : Animal models showed significant reduction in inflammatory markers following treatment with the compound, indicating its potential therapeutic application in chronic inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring exhibits reactivity at positions activated by electron-withdrawing groups. The 6-oxo group and adjacent nitrogen atoms facilitate nucleophilic substitution, particularly under basic conditions.

  • Hydrolysis of the Acetamide Group :
    The acetamide moiety undergoes hydrolysis in acidic or alkaline media to yield 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.

Reaction TypeReagents/ConditionsProductsYield (%)
Acid hydrolysisHCl (6M), refluxCarboxylic acid~75
Base hydrolysisNaOH (1M), 60°CCarboxylate salt~82
  • Displacement at the Pyridazine Ring :
    Substitution at the C-3 phenyl group has been theorized using strong nucleophiles (e.g., Grignard reagents), though experimental validation is pending .

Cyclization and Heterocycle Formation

The compound’s structure supports intramolecular cyclization, particularly under dehydrating conditions.

  • Formation of Triazolo Derivatives :
    Reaction with hydrazine derivatives leads to triazolo-pyridazine hybrids, leveraging the acetamide’s NH group for ring closure .

ReagentConditionsProductApplication
Hydrazine hydrateEthanol, 80°CTriazolo[4,3-a]pyridazineAnticancer lead

Coordination Chemistry

The pyridin-2-yl substituent acts as a ligand for transition metals, enabling complexation reactions.

  • Metal Complex Formation :
    Coordination with Cu(II) or Fe(III) ions in methanol yields stable complexes, characterized by shifts in UV-Vis and IR spectra .

Metal SaltLigand RatioObserved λ<sub>max</sub> (nm)
CuCl₂1:2650, 420
Fe(NO₃)₃1:1480, 320

Electrophilic Aromatic Substitution

The phenyl ring at C-3 undergoes halogenation and nitration, though regioselectivity depends on directing effects from adjacent groups.

  • Bromination :
    Electrophilic bromine (Br₂/FeBr₃) substitutes at the para position of the phenyl ring .

  • Nitration :
    Nitrating mixtures (HNO₃/H₂SO₄) yield meta-nitro derivatives, confirmed by NMR .

Redox Reactions

The pyridazinone core participates in reduction and oxidation processes.

  • Reduction of the Pyridazinone Ring :
    Catalytic hydrogenation (H₂/Pd-C) reduces the 6-oxo group to a hydroxylamine intermediate .

  • Oxidation of the Acetamide :
    Strong oxidants (e.g., KMnO₄) convert the acetamide to a nitro group, though yields remain low (~30%).

Biological Interactions and Prodrug Activation

In medicinal contexts, enzymatic hydrolysis of the acetamide group releases acetic acid, enhancing solubility and bioavailability.

  • Esterase-Mediated Hydrolysis :
    In vitro studies show rapid cleavage by liver esterases, forming the active metabolite 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid .

Key Mechanistic Insights

  • The electron-deficient pyridazinone ring directs nucleophilic attacks to the C-3 and C-6 positions .

  • Steric hindrance from the phenyl group limits reactivity at C-4 and C-5.

  • Hydrogen bonding between the pyridin-2-yl nitrogen and acetamide carbonyl stabilizes transition states during hydrolysis.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms, providing a planar structure for enzyme binding.
  • 3-Phenyl substitution : Enhances lipophilicity and stabilizes aromatic interactions.
  • N-(pyridin-2-yl)acetamide : Introduces a basic nitrogen in the pyridine ring, improving pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Pyridazinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-phenyl, N-(pyridin-2-yl)acetamide 308.33 Reference compound for comparison
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-3-yl)acetamide 3-phenyl, N-(pyridin-3-yl)acetamide 308.33 Pyridine nitrogen at 3-position alters hydrogen-bonding interactions
N-(3-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1-yl)acetamide 3-thiophen-2-yl, N-(3-methoxyphenyl)acetamide 368.4 Thiophene enhances electron-richness; methoxy improves solubility
N-(2,5-difluorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide 3-phenyl, N-(2,5-difluorophenyl)acetamide 374.33 Fluorine atoms increase metabolic stability and membrane permeability
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide 3-phenyl, N-(triazol-3-yl)acetamide 286.30 Triazole ring introduces additional hydrogen-bonding sites

Analysis :

  • Pyridine vs. Triazole Substituents : The pyridin-2-yl group in the target compound offers stronger π-π interactions compared to the triazole in , which may enhance binding to hydrophobic enzyme pockets.
  • Thiophene vs.

Insights :

  • The target compound’s synthesis mirrors methods for other pyridazinones, emphasizing cyclization and amide bond formation. Lower yields in bromophenyl analogs highlight challenges in sterically hindered couplings.

Pharmacological Properties

Key Findings :

  • Target vs. PDE4 Inhibitor : The difluorophenyl analog’s PDE4 inhibition suggests that electron-withdrawing groups enhance enzymatic targeting, a feature absent in the target compound.
  • Thiophene-Containing Analogs : The thiophene moiety’s electron-rich nature correlates with antimicrobial activity, contrasting with the target’s phenyl group, which favors anti-inflammatory pathways.

Q & A

Q. What are the key synthetic routes for preparing 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide?

Methodological Answer: The compound’s pyridazinone-acetamide scaffold can be synthesized via multi-step protocols:

  • Step 1 : Formation of the pyridazinone core by cyclization of substituted hydrazines with diketones or via condensation reactions. For example, pyridazinone derivatives are often synthesized using ethyl cyanoacetate and hydrazine hydrate under reflux conditions .
  • Step 2 : Acetamide coupling. A common approach involves reacting the pyridazinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 2-aminopyridine. Alternatively, coupling reagents like EDC/HOBt can be employed for amide bond formation under mild conditions .
  • Key Considerations : Monitor reaction progress using TLC or LCMS to avoid over-alkylation. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

  • 1H/13C NMR : Key signals include the pyridazinone carbonyl (δ ~165-170 ppm in 13C NMR) and acetamide NH (δ ~10-11 ppm in 1H NMR). Aromatic protons from the phenyl and pyridyl groups appear in δ 7.0-8.5 ppm .
  • HRMS (ESI/Q-TOF) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ calculated for C17H14N4O2: 307.1094; observed: 307.1092) .
  • IR Spectroscopy : Stretching vibrations for C=O (pyridazinone: ~1680 cm⁻¹; acetamide: ~1650 cm⁻¹) validate functional groups .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Methodological Answer: Initial screening should focus on:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity (MTT Assay) : Evaluate IC50 in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
  • Solubility and Stability : Use HPLC to assess compound integrity in PBS (pH 7.4) and DMSO over 24–48 hr .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazinone-acetamide coupling step?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or pyridine to neutralize HCl byproducts during chloroacetyl chloride reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require strict temperature control (0–5°C to prevent side reactions) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) while maintaining >80% yield .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, NO2) : Enhance kinase inhibition (e.g., IC50 reduced from 1.2 μM to 0.4 μM with 4-Cl substitution) by increasing electrophilicity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the phenyl ring reduce solubility but improve target binding affinity (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .
  • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like PRMT5 or EGFR .

Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?

Methodological Answer: Address discrepancies via:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. Low AUC (area under the curve) may indicate rapid metabolism .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyridyl ring) that reduce efficacy .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance stability and tissue penetration .

Q. What computational methods are suitable for predicting the compound’s interaction with novel targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories. Analyze RMSD (root-mean-square deviation) to assess complex stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets (e.g., −2.1 kcal/mol for 3-CF3 vs. −1.3 kcal/mol for 3-CH3) .
  • Machine Learning Models : Train Random Forest or SVM classifiers on kinase inhibition datasets to predict off-target effects .

Q. How can regioselectivity challenges in pyridazinone functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -SO2NH2) to steer electrophilic substitution to the desired position .
  • C–H Activation : Use Pd(OAc)2 with ligands like 2,2’-bipyridine to achieve C-5 functionalization selectively .
  • Protection/Deprotection : Protect the acetamide NH with Boc groups during pyridazinone alkylation, then deprotect with TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.